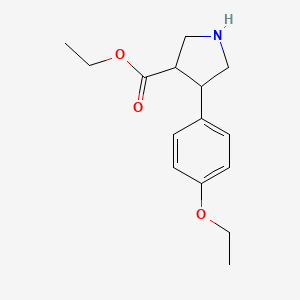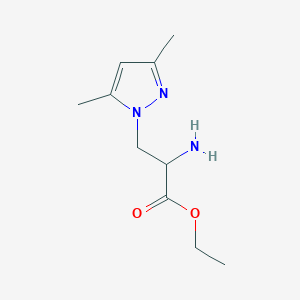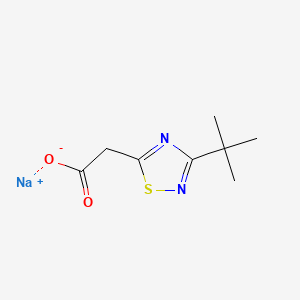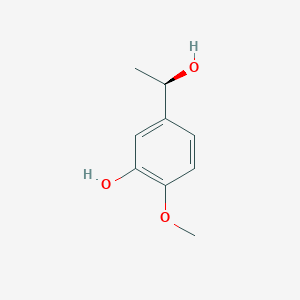
(r)-5-(1-Hydroxyethyl)-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-(1-Hydroxyethyl)-2-methoxyphenol is an organic compound with a unique structure that includes a hydroxyethyl group and a methoxyphenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(1-Hydroxyethyl)-2-methoxyphenol can be achieved through several methods. One common approach involves the reaction of a suitable phenol derivative with an appropriate hydroxyethylating agent under controlled conditions. The reaction typically requires a catalyst and may involve steps such as protection and deprotection of functional groups to ensure the desired regioselectivity and stereoselectivity.
Industrial Production Methods
Industrial production of ®-5-(1-Hydroxyethyl)-2-methoxyphenol often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
®-5-(1-Hydroxyethyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce various alcohols.
Aplicaciones Científicas De Investigación
®-5-(1-Hydroxyethyl)-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of ®-5-(1-Hydroxyethyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The hydroxyethyl and methoxyphenol groups play a crucial role in its activity, influencing its binding affinity and reactivity with various biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Hydroxyethyl)benzimidazole: Shares the hydroxyethyl group but differs in the aromatic structure.
2-(1-Hydroxyethyl)pyridine: Similar hydroxyethyl group but with a pyridine ring instead of a methoxyphenol moiety.
Uniqueness
®-5-(1-Hydroxyethyl)-2-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H12O3 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
5-[(1R)-1-hydroxyethyl]-2-methoxyphenol |
InChI |
InChI=1S/C9H12O3/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-6,10-11H,1-2H3/t6-/m1/s1 |
Clave InChI |
KZUZBPQISUAOQM-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](C1=CC(=C(C=C1)OC)O)O |
SMILES canónico |
CC(C1=CC(=C(C=C1)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


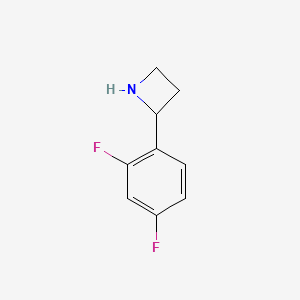
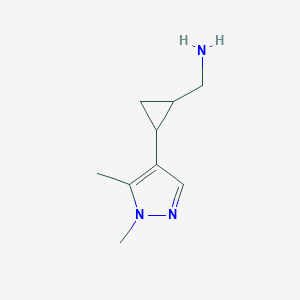
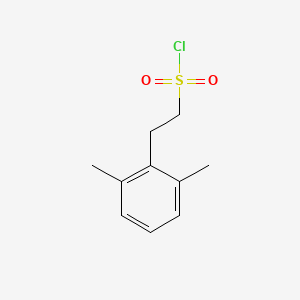
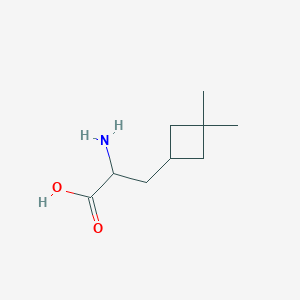
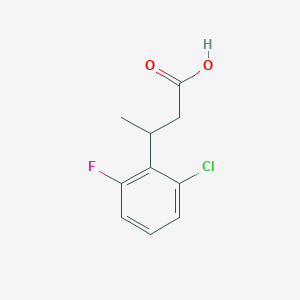
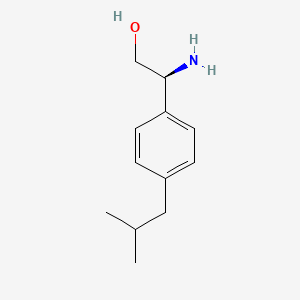

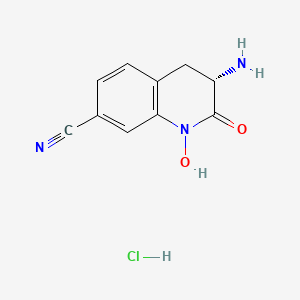
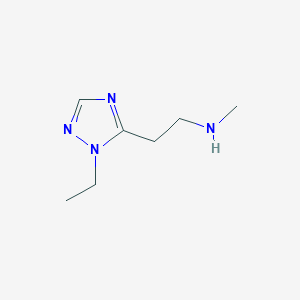
![2-[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide](/img/structure/B15323868.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C][1,2,5]oxadiazole](/img/structure/B15323869.png)
